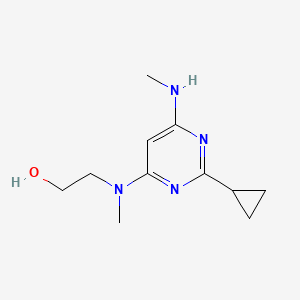
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
Vue d'ensemble
Description
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a cyclopropyl group attached to a pyrimidine ring, which is further substituted with a methylamino group. The molecular formula is , and it exhibits properties that may influence its biological activity, such as lipophilicity and hydrogen bonding capabilities.
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK9 have been particularly effective in reducing the expression of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cell lines .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Compound A | CDK9 | 3–7 | Potent inhibition |
| Compound B | CDK2 | 5–10 | Moderate inhibition |
| Compound C | Mcl-1 | <10 | Induces apoptosis |
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been investigated. Studies indicate that compounds with similar structures display antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.0048 |
| Compound E | E. coli | 0.0195 |
| Compound F | B. mycoides | 0.0048 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including those similar to This compound , demonstrated their efficacy in inhibiting cancer cell proliferation in vitro. The results indicated that these compounds could significantly reduce cell viability in human cancer cell lines, with some derivatives showing selectivity towards specific CDKs .
Case Study 2: Antibacterial Properties
In another investigation focused on the antibacterial properties of pyrimidine derivatives, several compounds exhibited notable activity against multi-drug resistant strains. The study reported that modifications in the substituents on the pyrimidine ring could enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Propriétés
IUPAC Name |
2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-9-7-10(15(2)5-6-16)14-11(13-9)8-3-4-8/h7-8,16H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQSBCIQSXBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















